N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of quinazolinone derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicine, derivatives of this compound could potentially be developed into therapeutic agents for treating diseases such as cancer, due to the biological activity associated with quinazolinone structures.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and dimethoxybenzamide groups can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide: is similar to other quinazolinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C23H20ClN3O4 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-30-17-7-15(8-18(11-17)31-2)22(29)27-23-25-12-19-20(26-23)9-14(10-21(19)28)13-4-3-5-16(24)6-13/h3-8,11-12,14H,9-10H2,1-2H3,(H,25,26,27,29) |
InChI Key |
CFJVTIHBGSESGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl)OC |
Origin of Product |
United States |
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